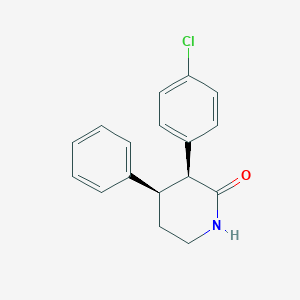

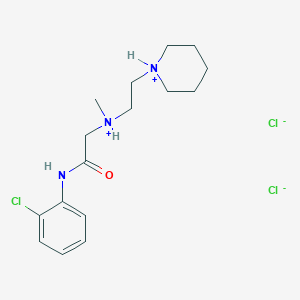

o-Chloro-2-(methyl(2-(piperidino)ethyl)amino)acetanilide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Chloro-2-(methyl(2-(piperidino)ethyl)amino)acetanilide dihydrochloride, commonly known as lidocaine, is a local anesthetic that is widely used in medical and dental procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Since then, lidocaine has become one of the most commonly used anesthetics due to its effectiveness and low toxicity.

Mecanismo De Acción

Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the propagation of action potentials. This results in a loss of sensation in the affected area. Lidocaine also has anti-inflammatory properties that can help reduce pain and swelling.

Biochemical and Physiological Effects:

Lidocaine is rapidly metabolized in the liver and excreted in the urine. It has a short half-life of approximately 1-2 hours. Lidocaine can cause mild side effects such as dizziness, headache, and nausea. In rare cases, lidocaine can cause more serious side effects such as seizures and cardiac arrest.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Lidocaine is widely used in laboratory experiments due to its effectiveness as a local anesthetic. It is also relatively inexpensive and easy to obtain. However, lidocaine can interfere with some experimental assays, and its effects can vary depending on the concentration and duration of exposure.

Direcciones Futuras

Future research on lidocaine could focus on developing new formulations or delivery methods that improve its effectiveness and reduce its side effects. There is also potential for lidocaine to be used in combination with other drugs to treat a wider range of conditions. Additionally, further studies could explore the molecular mechanisms of lidocaine's action and its effects on different types of nerve cells.

Métodos De Síntesis

The synthesis of lidocaine involves several steps, starting with the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with ethylene diamine to form 2-(2,6-dimethylphenylamino)ethylamine. The final step involves the reaction of this compound with 2-(diethylamino)acetic acid to form lidocaine.

Aplicaciones Científicas De Investigación

Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is also used in cardiac arrhythmia management and as a treatment for chronic pain. Lidocaine has been shown to be effective in reducing postoperative pain and nausea, and has been used in combination with other drugs to improve patient outcomes.

Propiedades

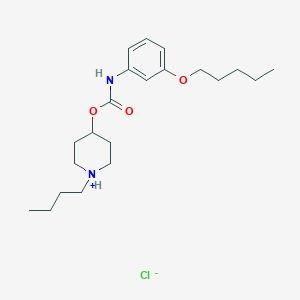

Número CAS |

101651-66-5 |

|---|---|

Nombre del producto |

o-Chloro-2-(methyl(2-(piperidino)ethyl)amino)acetanilide dihydrochloride |

Fórmula molecular |

C16H26Cl3N3O |

Peso molecular |

382.8 g/mol |

Nombre IUPAC |

[2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium;dichloride |

InChI |

InChI=1S/C16H24ClN3O.2ClH/c1-19(11-12-20-9-5-2-6-10-20)13-16(21)18-15-8-4-3-7-14(15)17;;/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,18,21);2*1H |

Clave InChI |

VDRBPOQUXKJSTF-UHFFFAOYSA-N |

SMILES |

C[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |

SMILES canónico |

C[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |

Sinónimos |

(2-chlorophenyl)carbamoylmethyl-methyl-[2-(3,4,5,6-tetrahydro-2H-pyrid in-1-yl)ethyl]azanium dichloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.